molecular formula C6H12O6 B10828440 Hexose CAS No. 45009-62-9

Hexose

Cat. No.: B10828440
CAS No.: 45009-62-9
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

Hexose is a monosaccharide, or simple sugar, that contains six carbon atoms. The general chemical formula for hexoses is C6H12O6. Hexoses are crucial in biochemistry, serving as fundamental building blocks for more complex carbohydrates like starch, cellulose, and glycogen. Common examples of hexoses include glucose, fructose, and galactose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the isomerization of glucose to fructose using glucose isomerase. This reaction typically occurs under mild conditions, such as a pH of 7-8 and a temperature of 60-70°C .

Industrial Production Methods: Industrially, hexoses are often produced from polysaccharides like starch through hydrolysis. Enzymes such as amylase and glucoamylase break down starch into glucose. This process is widely used in the food industry to produce high-fructose corn syrup .

Chemical Reactions Analysis

Types of Reactions: Hexoses undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldonic acids (e.g., gluconic acid).

    Reduction: Sugar alcohols (e.g., sorbitol).

    Substitution: Glycosides.

Scientific Research Applications

Hexoses have a wide range of applications in scientific research:

Mechanism of Action

Hexoses can be compared with other monosaccharides, such as pentoses (five-carbon sugars) and heptoses (seven-carbon sugars). While pentoses like ribose are crucial for nucleic acid structure, hexoses are more involved in energy metabolism. Heptoses are less common but play roles in certain bacterial metabolic pathways. The uniqueness of hexoses lies in their versatility and abundance in nature, making them indispensable in various biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42752-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allopyranose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC287045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC274237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-galactose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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